

# Independent Verification of Published Surufatinib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Surufatinib |           |
| Cat. No.:            | B612014     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Surufatinib**'s performance with other approved targeted therapies for neuroendocrine tumors (NETs), supported by experimental data from pivotal clinical trials and real-world studies. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key studies are provided.

### **Mechanism of Action**

**Surufatinib** is an oral angio-immuno kinase inhibitor that targets multiple proteins involved in tumor growth and angiogenesis.[1] Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting VEGFR and FGFR1, **Surufatinib** blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of CSF-1R modulates the tumor microenvironment by regulating tumor-associated macrophages, which can promote tumor growth.[1]

The following diagram illustrates the signaling pathway targeted by **Surufatinib**.





Click to download full resolution via product page

Caption: Mechanism of action of Surufatinib.

# Clinical Efficacy: Pivotal Phase III Trials (SANET-p and SANET-ep)

**Surufatinib**'s efficacy and safety were established in two randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-p (for pancreatic neuroendocrine tumors) and SANET-ep (for extra-pancreatic neuroendocrine tumors).

### **Quantitative Data Summary**



| Efficacy<br>Endpoint                                           | SANET-p<br>(Pancreatic<br>NETs) -<br>Surufatinib[2] | SANET-p<br>(Pancreatic<br>NETs) -<br>Placebo[2][3] | SANET-ep<br>(Extra-<br>pancreatic<br>NETs) -<br>Surufatinib[4] | SANET-ep<br>(Extra-<br>pancreatic<br>NETs) -<br>Placebo[1][4] |
|----------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------|
| Median Progression-Free Survival (PFS) (Investigator Assessed) | 10.9 months                                         | 3.7 months                                         | 9.2 months                                                     | 3.8 months                                                    |
| Hazard Ratio<br>(HR) for PFS                                   | 0.49 (p=0.0011)                                     | -                                                  | 0.33 (p<0.0001)                                                | -                                                             |
| Objective<br>Response Rate<br>(ORR)                            | 19.2%                                               | 1.9%                                               | Not Reported                                                   | Not Reported                                                  |
| Disease Control<br>Rate (DCR)                                  | 80.8%                                               | 66.0%                                              | Not Reported                                                   | Not Reported                                                  |

### **Experimental Protocols: SANET-p and SANET-ep**

The following workflow outlines the general design of the SANET-p and SANET-ep clinical trials.





Click to download full resolution via product page

Caption: SANET-p and SANET-ep trial workflow.

#### **Detailed Methodologies:**

- Study Design: Both SANET-p and SANET-ep were randomized, double-blind, placebocontrolled, multicenter Phase III studies.[2][4]
- Patient Population: Eligible patients were adults with advanced, unresectable or metastatic,
   well-differentiated (Grade 1 or 2) pancreatic (SANET-p) or extra-pancreatic (SANET-ep)



neuroendocrine tumors who had disease progression.[2][4][5] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[4]

- Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either 300 mg of Surufatinib orally once daily or a matching placebo.[2][4][6] Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[5]
   Crossover to the Surufatinib arm was permitted for patients in the placebo group upon disease progression.[2][4]
- Endpoints: The primary endpoint for both studies was investigator-assessed progression-free survival (PFS).[2][4] Secondary endpoints included objective response rate (ORR), disease control rate (DCR), overall survival (OS), and safety.[6]
- Stratification: Randomization in the SANET-ep trial was stratified by tumor origin, pathological grade, and previous treatment.[4][7] In the SANET-p trial, stratification was based on pathological grade, previous systemic antitumor treatment, and ECOG performance status.[2]

# Comparative Performance: Surufatinib vs. Other Targeted Therapies

While no head-to-head randomized controlled trials have directly compared **Surufatinib** with other targeted therapies like Sunitinib and Everolimus, a real-world retrospective cohort study provides some insights into their comparative effectiveness and safety.[8][9]

## Quantitative Data from a Real-World Retrospective Study



| Efficacy<br>Endpoint                          | Surufatinib<br>(Pancreatic<br>NETs) | Sunitinib + Everolimus (Pancreatic NETs) | Surufatinib<br>(Extra-<br>pancreatic<br>NETs) | Everolimus<br>(Extra-<br>pancreatic<br>NETs) |
|-----------------------------------------------|-------------------------------------|------------------------------------------|-----------------------------------------------|----------------------------------------------|
| Median<br>Progression-Free<br>Survival (mPFS) | 8.30 months                         | 6.33 months                              | 8.73 months                                   | 3.70 months                                  |
| Hazard Ratio<br>(HR) for mPFS                 | 0.592 (p<0.001)                     | -                                        | 0.608 (p<0.001)                               | -                                            |

Source: Zhu L, et al. J Gastrointest Oncol. 2024.[10]

It is important to note that these results are from a retrospective study and should be interpreted with caution.[9]

### **Logical Relationship of Treatment Options**

The following diagram illustrates the current landscape of targeted therapies for advanced neuroendocrine tumors, including **Surufatinib**.





Click to download full resolution via product page

Caption: Targeted therapy options for advanced NETs.

### **Safety and Tolerability**

Across the SANET-p and SANET-ep trials, **Surufatinib** was generally well-tolerated with a manageable safety profile.[11] The most common treatment-related adverse events of grade 3 or worse were hypertension and proteinuria.[2][7] In a pooled analysis of both studies, the median duration of treatment was 7.4 months for the **Surufatinib** group compared to 4.6 months for the placebo group.[11]

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. Treatment decisions should be made in consultation with a qualified healthcare professional.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HUTCHMED Chi-Med Highlights Surufatinib Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]
- 2. Surufatinib in advanced pancreatic neuroendocrine tumours (SANET-p): a randomised, double-blind, placebo-controlled, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surufatinib in Advanced Pancreatic Neuroendocrine Tumors The ASCO Post [ascopost.com]
- 4. Surufatinib in advanced extrapancreatic neuroendocrine tumours (SANET-ep): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. HUTCHMED Chi-Med Announces that Surufatinib Phase III SANET-p Study Has Already Achieved its Primary Endpoint in Advanced Pancreatic Neuroendocrine Tumors in China and Will Stop Early [hutch-med.com]
- 7. HUTCHMED The Lancet Oncology: Surufatinib SANET-ep phase 3 study [hutch-med.com]
- 8. Assessing the effectiveness and safety of surufatinib versus everolimus or sunitinib in advanced neuroendocrine neoplasms: insights from a real-world, retrospective cohort study using propensity score and inverse probability treatment weighting analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the effectiveness and safety of surufatinib versus everolimus or sunitinib in advanced neuroendocrine neoplasms: insights from a real-world, retrospective cohort study using propensity score and inverse probability treatment weighting analysis Zhu- Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Independent Verification of Published Surufatinib Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612014#independent-verification-of-published-surufatinib-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com